p-tert-Butylphenyl chloroformate

Catalog No.
S1915804
CAS No.
33129-84-9
M.F
C11H13ClO2
M. Wt
212.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-tert-Butylphenyl chloroformate

CAS Number

33129-84-9

Product Name

p-tert-Butylphenyl chloroformate

IUPAC Name

(4-tert-butylphenyl) carbonochloridate

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

InChI

InChI=1S/C11H13ClO2/c1-11(2,3)8-4-6-9(7-5-8)14-10(12)13/h4-7H,1-3H3

InChI Key

TZHHLZDMODPXGC-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)Cl

Peptide Synthesis:

p-TBCF is a valuable reagent for the formation of amide bonds, which are crucial for building peptides (short chains of amino acids) and proteins. It acts as a coupling agent, activating the carboxylic acid group of one amino acid for reaction with the amine group of another amino acid, forming a peptide bond. This property makes p-TBCF useful in solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides in a controlled and efficient manner [1].

Source

Esterification Reactions:

p-TBCF can also be employed for the synthesis of esters, another class of organic compounds formed by the reaction between a carboxylic acid and an alcohol. The ability of p-TBCF to activate the carboxylic acid group facilitates the esterification process, allowing researchers to prepare specific esters for various research purposes [2].

Source

Modification of Biomolecules:

p-TBCF finds applications in the selective modification of biomolecules like proteins and carbohydrates. Its controlled reactivity allows for the targeted attachment of functional groups to specific sites on these biomolecules. This modification can be used to study the function of biomolecules, improve their stability, or introduce new properties for specific applications [3].

Source

3:

p-tert-Butylphenyl chloroformate is an organic compound with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol. It appears as a colorless to yellow liquid with a pungent odor, commonly utilized in organic synthesis. This compound serves primarily as a reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group in amino acids and peptides, which is crucial in the field of medicinal chemistry and peptide synthesis .

p-TBCF is likely to be toxic due to the presence of the chloroformyl group, which can react with biomolecules. It is also expected to be a skin and eye irritant. Specific data on toxicity is limited, but similar chloroformates are known to be lachrymators (tear-inducing) [].

  • Nucleophilic Substitution Reactions: It reacts with amines to produce carbamates, which are important intermediates in organic synthesis.
  • Hydrolysis: In the presence of water, p-tert-butylphenyl chloroformate hydrolyzes to yield p-tert-butylphenol, carbon dioxide, and hydrogen chloride.
  • Reaction with Alcohols: It can react with alcohols to form carbonate esters, expanding its utility in synthetic applications .

The mechanism typically involves a nucleophilic attack on the electrophilic carbonyl carbon of p-tert-butylphenyl chloroformate, leading to the formation of various products depending on the nucleophile involved.

While specific biological activities of p-tert-butylphenyl chloroformate are not extensively documented, compounds in its class often exhibit moderate to significant biological activity due to their ability to modify biological molecules. The presence of the tert-butoxycarbonyl group allows for selective protection and deprotection of amino acids and other functional groups, which is critical in drug design and development .

Several methods exist for synthesizing p-tert-butylphenyl chloroformate:

  • Reaction with Phosgene: The most common method involves reacting phosgene with 4-tert-butylphenol under controlled conditions. This reaction typically requires an inert atmosphere and can yield high purity products.
  • Alternative Routes: Other synthetic pathways may involve different reagents or conditions, but phosgene remains the primary source due to its efficiency and yield .

p-tert-Butylphenyl chloroformate is primarily used as an intermediate in organic synthesis, particularly for:

  • Protecting Groups: It is widely employed as a protecting group for amino acids in peptide synthesis, allowing chemists to manipulate peptide bonds without affecting the protected amine.
  • Synthesis of Pharmaceuticals: Its reactivity makes it valuable in creating complex pharmaceutical compounds through various synthetic pathways .

Research into interaction studies involving p-tert-butylphenyl chloroformate typically focuses on its reactivity with nucleophiles such as amines and alcohols. These studies help elucidate its role as a versatile reagent in organic synthesis and its potential applications in medicinal chemistry. Specific studies may explore how variations in reaction conditions affect product formation and selectivity .

Several compounds share similarities with p-tert-butylphenyl chloroformate, including:

Compound NameMolecular FormulaUnique Features
Methyl chloroformateC₂H₅ClO₂Produces methyl esters; less sterically hindered than p-tert-butylphenyl chloroformate.
Ethyl chloroformateC₃H₇ClO₂Forms ethyl esters; similar reactivity but different steric effects.
Isopropyl chloroformateC₄H₉ClO₂Produces isopropyl esters; steric hindrance affects reaction rates differently.

Uniqueness: p-tert-Butylphenyl chloroformate is distinctive due to its ability to introduce the tert-butoxycarbonyl protecting group, which is stable under acidic conditions but can be removed under mild basic conditions. This property makes it particularly useful in peptide synthesis compared to other chloroformates that do not offer similar stability or ease of removal .

XLogP3

4.3

Other CAS

33129-84-9

Wikipedia

Carbonochloridic acid, 4-(1,1-dimethylethyl)phenyl ester

General Manufacturing Information

Carbonochloridic acid, 4-(1,1-dimethylethyl)phenyl ester: INACTIVE

Dates

Modify: 2023-08-16

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